3-methyl-2-nitro-11H-indeno[1,2-b]quinolin-11-one
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Overview
Description
3-methyl-2-nitro-11H-indeno[1,2-b]quinolin-11-one is a complex organic compound belonging to the class of nitrogen-containing heterocycles. These compounds are known for their diverse chemical reactivities and potential pharmacological activities. The structure of this compound includes an indenoquinoline core, which is a fused ring system combining indene and quinoline moieties.
Preparation Methods
The synthesis of 3-methyl-2-nitro-11H-indeno[1,2-b]quinolin-11-one can be achieved through various synthetic routes. One common method involves the condensation of ninhydrin with o-phenylenediamine in the presence of an acid catalyst . This reaction typically requires refluxing in a suitable solvent such as tetrahydrofuran (THF) for about an hour . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-methyl-2-nitro-11H-indeno[1,2-b]quinolin-11-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Scientific Research Applications
3-methyl-2-nitro-11H-indeno[1,2-b]quinolin-11-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in various organic reactions.
Industry: It can be used in the development of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-methyl-2-nitro-11H-indeno[1,2-b]quinolin-11-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its pharmacological effects. The compound’s ability to donate nitric oxide (NO) through cytochrome P450-catalyzed oxidation is one such mechanism, which can result in various biological effects .
Comparison with Similar Compounds
3-methyl-2-nitro-11H-indeno[1,2-b]quinolin-11-one can be compared with other similar compounds such as:
Properties
Molecular Formula |
C17H10N2O3 |
---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
3-methyl-2-nitroindeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C17H10N2O3/c1-9-6-11-12(8-15(9)19(21)22)17(20)13-7-10-4-2-3-5-14(10)18-16(11)13/h2-8H,1H3 |
InChI Key |
ZCBIMRHHLSXSOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=CC4=CC=CC=C4N=C32 |
Origin of Product |
United States |
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